N-isopropyl-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)12-16(13,14)10-5-6-11(15-4)9(3)7-10/h5-8,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSQKCQDQYGAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonamide Synthesis via Sulfonyl Chloride Intermediate
The most widely reported method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with isopropylamine. The sulfonyl chloride precursor is typically synthesized through chlorosulfonation of 4-methoxy-3-methyltoluene using chlorosulfonic acid or thionyl chloride. The subsequent amination step proceeds in dichloromethane or tetrahydrofuran (THF) under alkaline conditions to neutralize HCl byproducts.
Reaction Steps:
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Sulfonation : 4-Methoxy-3-methyltoluene is treated with chlorosulfonic acid at 0–5°C to form 4-methoxy-3-methylbenzenesulfonic acid.
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Chlorination : The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
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Amination : The sulfonyl chloride is reacted with isopropylamine in the presence of NaOH or pyridine, yielding the target sulfonamide.
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4-Methoxy-3-methylbenzenesulfonyl chloride (55.9 mmol) in dichloromethane is cooled to -20°C under nitrogen.
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Isopropylamine (78.3 mmol) is added dropwise, followed by CCl₄ (83.9 mmol) to facilitate coupling.
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The mixture is stirred at -17°C for 30 minutes, filtered through silica gel, and concentrated to obtain the product.
Microwave-Assisted Amination for Enhanced Efficiency
Recent advancements utilize microwave irradiation to accelerate the amination step. This method reduces reaction times from hours to minutes while maintaining yields above 90%.
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Reactants : 4-Methoxy-3-methylbenzenesulfonyl chloride (1 eq), isopropylamine (1.2 eq).
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Solvent : Dichloromethane or acetonitrile.
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Microwave Parameters : 100°C, 150 W, 10–15 minutes.
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Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
Industrial-Scale Process with Solvent Recovery
A patent-pending method emphasizes sustainability by recovering dichloromethane, a common solvent in sulfonamide synthesis. The process involves:
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Dropwise Addition : The sulfonyl chloride solution is added to an aqueous isopropylamine-NaOH mixture at 75–80°C.
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Distillation : Dichloromethane is distilled and reused, reducing waste.
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Crystallization : The product is isolated by cooling the reaction mixture to 5°C, followed by filtration and drying.
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity (HPLC) | >99% |
| Solvent Recovery Rate | 95% |
Reaction Optimization and Critical Parameters
Temperature and pH Control
Maintaining a reaction temperature below -20°C during chlorination prevents hydrolysis of the sulfonyl chloride. Similarly, alkaline conditions (pH 10–12) during amination ensure efficient HCl neutralization, minimizing side reactions.
Solvent Selection
Dichloromethane is preferred for its low boiling point (40°C) and compatibility with sulfonyl chlorides. Alternatives like THF or acetonitrile are used in microwave-assisted protocols.
Characterization and Analytical Data
Spectroscopic Analysis
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δ 1.47 (s, 3H, CH₃ from isopropyl)
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δ 3.07 (s, 3H, OCH₃)
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δ 4.13–5.21 (m, 3H, NH and CH from isopropyl)
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δ 7.22–8.01 (m, 4H, aromatic protons)
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1345 cm⁻¹ (S=O asymmetric stretch)
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1160 cm⁻¹ (S=O symmetric stretch)
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1240 cm⁻¹ (C-N stretch)
Purity and Stability
The compound exhibits stability across a pH range of 3–10 and temperatures up to 100°C, making it suitable for long-term storage.
Comparative Analysis of Synthesis Methods
Industrial-Scale Considerations and Environmental Impact
The patent CN101786973B highlights a closed-loop system for dichloromethane recovery, reducing emissions by 95% compared to traditional methods. Additionally, replacing stoichiometric bases with catalytic amounts of Cs₂CO₃ or NaH minimizes alkali waste .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring and the substituents can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the aromatic ring or the substituents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-alkyl or N-acyl derivatives, while oxidation can produce sulfonic acids or other oxidized products.
Scientific Research Applications
Medicinal Chemistry
N-Isopropyl-4-methoxy-3-methylbenzenesulfonamide has been investigated for its role as a proteasome inhibitor. Proteasome inhibitors are vital in cancer therapy as they induce apoptosis in malignant cells. Research indicates that sulfonamide derivatives can selectively inhibit the chymotrypsin-like activity of the proteasome, making them promising candidates for cancer treatment .
Key Findings :
- Compounds derived from similar sulfonamide structures have demonstrated significant inhibitory effects on proteasome activity, leading to enhanced cytotoxicity against cancer cells .
Immunology
Recent studies have highlighted the compound's potential as a co-adjuvant in vaccination protocols. It has been shown to enhance immune responses when used alongside established adjuvants like monophosphoryl lipid A (MPLA). This enhancement is attributed to its ability to prolong the activation of immune signaling pathways such as NF-κB and ISRE, which are critical for effective immune responses .
Case Study :
- In murine models, this compound improved antigen-specific immunoglobulin responses significantly compared to controls, indicating its potential utility in vaccine formulations .
Structure-Activity Relationship Studies
The compound has been part of systematic structure-activity relationship (SAR) studies aimed at identifying affinity probes for various biological targets. These studies focus on modifying the compound's structure to enhance its binding affinity and specificity towards target proteins involved in disease processes .
Research Insights :
- SAR studies have revealed that specific modifications on the phenyl rings of sulfonamides can lead to improved biological activity, providing a pathway for designing more effective therapeutic agents .
Summary of Applications
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibitory effects on proteasome activity | Cancer therapy advancements |
| Immunology | Enhanced immune response in vaccination protocols | Improved vaccine efficacy |
| Structure-Activity Studies | Identification of effective affinity probes | Development of targeted therapies |
Mechanism of Action
The mechanism of action of N-isopropyl-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their substituent variations:
Key Observations :
- Core Structure : The pyrimidine-based analogue () introduces a heterocyclic ring, which may enhance binding specificity in biological systems compared to benzene-based sulfonamides .
- Functional Groups : The sulfonamide group (-SO₂NH-) is more acidic (pKa ~10–11) than amides (pKa ~15–17), influencing solubility and hydrogen-bonding capabilities .
Physicochemical Properties
A qualitative comparison of properties based on substituent effects:
Metabolism: notes that methoxy groups (e.g., 3-methoxy-4-hydroxyphenylglycol) are common in neurotransmitter metabolites, suggesting that the 4-methoxy group in the target compound may influence its metabolic stability or pathways .
Biological Activity
N-Isopropyl-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a substituted aromatic ring. Its molecular formula is , indicating the presence of isopropyl, methoxy, and methyl groups that influence its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. This structural similarity allows the compound to inhibit bacterial enzymes involved in this pathway, thereby exhibiting antimicrobial properties.
- Modulation of Signaling Pathways : Research indicates that the compound may activate or inhibit key signaling pathways such as NF-κB and ISRE, which are crucial for immune responses. For instance, studies have shown that similar compounds enhance antigen-specific immunoglobulin responses when used as co-adjuvants in murine models .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. Comparative studies have shown that structurally similar sulfonamides exhibit broad-spectrum antibacterial effects. The compound's efficacy can be summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12.5 µg/mL | |
| Staphylococcus aureus | 6.25 µg/mL | |
| Mycobacterium tuberculosis | 4.0 µM |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
- Murine Vaccination Studies : In a study evaluating the immunological effects of N-isopropyl derivatives, it was found that these compounds significantly enhanced immune responses in mice when used alongside standard adjuvants like MPLA. The sustained activation of NF-κB signaling pathways was noted, indicating a potential role in vaccine development .
- Interaction with Biological Macromolecules : Further investigation into the compound's interactions with proteins and nucleic acids revealed alterations in enzyme activities and gene expression profiles, suggesting a multifaceted mechanism of action that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
